Comparative Dopamine Transporter (DAT) Binding: (S)-2-(3,4-Dichlorophenyl)pyrrolidine vs. 3,4-Disubstituted Pyrrolidine Analog 12
(S)-2-(3,4-Dichlorophenyl)pyrrolidine exhibits moderate inhibitory activity at the human dopamine transporter (hDAT). In a comparative context, it is markedly less potent than the optimized 3,4-disubstituted pyrrolidine Analog 12, a known potent monoamine reuptake inhibitor. This comparison is critical for researchers deciding between using the parent scaffold for further derivatization versus a pre-optimized, high-potency analog [1][2].
| Evidence Dimension | Inhibition of human Dopamine Transporter (hDAT) reuptake (IC50) |
|---|---|
| Target Compound Data | 658 nM (Inhibition of [3H]dopamine uptake at human DAT expressed in HEK293 cells) [1] |
| Comparator Or Baseline | 3,4-Disubstituted Pyrrolidine Analog 12: Ki = 31 nM (inhibition of dopamine reuptake) [2] |
| Quantified Difference | Analog 12 is approximately 21-fold more potent than (S)-2-(3,4-Dichlorophenyl)pyrrolidine. |
| Conditions | Target compound: HEK293 cells expressing human DAT; Comparator: in vitro reuptake inhibition assay. |
Why This Matters
This data clarifies the compound's role as a moderately active starting scaffold rather than an optimized lead, guiding its procurement for early-stage SAR exploration and medicinal chemistry campaigns focused on adding potency-enhancing substituents.
- [1] EcoDrugPlus. Bioactivity data for (S)-2-(3,4-Dichlorophenyl)pyrrolidine. Compound ID: 2126094. View Source
- [2] Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 2001, 11(9), 1157-1160. View Source
